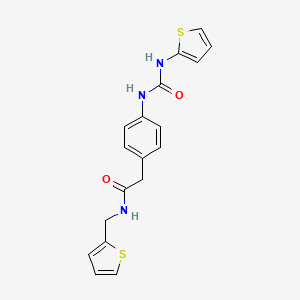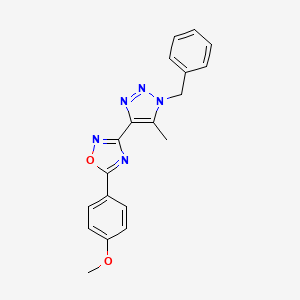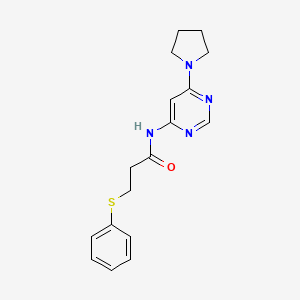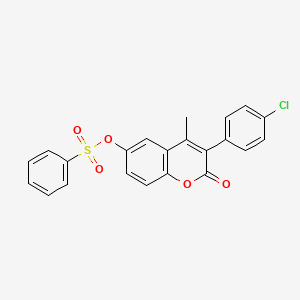![molecular formula C12H18ClN5 B2456160 N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 2374827-85-5](/img/structure/B2456160.png)
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a complex organic compound that has garnered attention in various scientific fields This compound is notable for its unique structural features, which contribute to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available reagents.
Key Steps
Formation of the pyrrolopyrimidine core through cyclization reactions.
Introduction of the piperidine ring using reductive amination or related methods.
Stereochemical control to ensure the correct (3R,6S) configuration.
Final Step: : Conversion to the hydrochloride salt form, enhancing its solubility and stability.
Industrial Production Methods
Industrial-scale production may utilize continuous flow chemistry or batch processing, with stringent control over reaction conditions to maintain high yield and purity. Optimizations may include:
Use of catalysts to speed up reaction rates.
Implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, potentially modifying its functional groups.
Reduction: : It can be reduced to form various derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the pyrrolopyrimidine core or the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Various nucleophiles or electrophiles under suitable conditions (e.g., base or acid catalysis).
Major Products
Depending on the type of reaction, products can include oxidized forms, reduced derivatives, or substituted analogs, each with potentially different properties and applications.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules.
Studies on its reactivity and interaction with other compounds.
Biology
Potential use in developing biochemical assays.
Studied for its interactions with biological macromolecules.
Medicine
Investigation as a potential therapeutic agent.
Research into its pharmacokinetics and pharmacodynamics.
Industry
Potential use in the development of novel materials.
Role as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.
Pathways: : It may influence cellular pathways involved in signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
**N-((3R,6S)-6-methylpiperidin-3-yl)-6H-pyrrolo[2,3-d]pyrimidin-4-amine.
**7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with different substituents.
Uniqueness
The specific stereochemistry and functional groups of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride confer unique chemical and biological properties, distinguishing it from similar compounds.
Exploring the intricacies of this compound offers exciting prospects in multiple scientific disciplines
Hope that scratches your curiosity itch
Properties
IUPAC Name |
N-[(3R,6S)-6-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5.ClH/c1-8-2-3-9(6-14-8)17-12-10-4-5-13-11(10)15-7-16-12;/h4-5,7-9,14H,2-3,6H2,1H3,(H2,13,15,16,17);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSFJSPKRMTMKT-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)NC2=NC=NC3=C2C=CN3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)NC2=NC=NC3=C2C=CN3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2456083.png)
![N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456086.png)
![4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2456087.png)
![6-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2456088.png)

![3-benzyl-N-(3-chloro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2456091.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2456093.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate](/img/structure/B2456095.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2456097.png)


